molecular formula C13H21O3PS2 B12778341 Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester CAS No. 102606-64-4

Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester

Cat. No.: B12778341
CAS No.: 102606-64-4
M. Wt: 320.4 g/mol
InChI Key: WYASLCQNKQXVLF-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester is an organophosphorus compound. It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 2-(p-tolylthio)ethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioates and sulfoxides.

    Reduction: Reduction reactions can convert the compound into phosphorothioates and thiols.

    Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides and thiolates are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphorothioates and sulfoxides.

    Reduction: Phosphorothioates and thiols.

    Substitution: Various alkyl or aryl phosphorothioates.

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential use in developing pharmaceuticals and as a model compound for studying the behavior of similar drugs.

    Industry: Employed in the manufacture of pesticides, flame retardants, and plasticizers.

Comparison with Similar Compounds

Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester is unique due to its specific structure and reactivity. Similar compounds include:

    Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester: Similar in structure but with different alkyl groups.

    Phosphorothioic acid, O,O-diethyl O-(2-(methylthio)ethyl) ester: Contains a methylthio group instead of a p-tolylthio group.

    Phosphorodithioic acid, O,O-diethyl ester: Contains two sulfur atoms bonded to phosphorus.

These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their molecular structure.

Properties

102606-64-4

Molecular Formula

C13H21O3PS2

Molecular Weight

320.4 g/mol

IUPAC Name

1-(2-diethoxyphosphorylsulfanylethylsulfanyl)-4-methylbenzene

InChI

InChI=1S/C13H21O3PS2/c1-4-15-17(14,16-5-2)19-11-10-18-13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3

InChI Key

WYASLCQNKQXVLF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)SCCSC1=CC=C(C=C1)C

Origin of Product

United States

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